molecular formula C6H9N3O B2509428 2-Ethyl-4-amino-3(2h)-pyridazinone CAS No. 911320-63-3

2-Ethyl-4-amino-3(2h)-pyridazinone

Cat. No. B2509428
CAS RN: 911320-63-3
M. Wt: 139.158
InChI Key: MYADONKGVDHOIQ-UHFFFAOYSA-N
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Description

2-Ethyl-4-amino-3(2h)-pyridazinone is a derivative of the pyridazinone class of compounds, which are known for their diverse pharmacological activities. The pyridazinone nucleus is a common structural motif in various compounds with analgesic, anti-inflammatory, antisecretory, and antiulcer properties. The specific compound 2-ethyl-4-amino-3(2h)-pyridazinone itself is not directly mentioned in the provided papers, but its related derivatives have been extensively studied for their biological activities and chemical properties.

Synthesis Analysis

The synthesis of pyridazinone derivatives typically involves the preparation of various substituted pyridazinones with different functional groups to explore their biological activities. For instance, the synthesis of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds was carried out to examine their analgesic and anti-inflammatory activities . Another study reported the synthesis of 2,6-disubstituted 5-hydroxy-3(2H)-pyridazinone-4-carboxylic acid ethyl esters through a three-step sequence including hydrazone formation, acylation, and Dieckmann cyclization . These methods highlight the versatility of synthetic approaches in creating a variety of pyridazinone derivatives.

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is crucial in determining their pharmacological properties. The crystal structure of a related compound, 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone, was studied using X-ray diffraction, revealing that the compound exists as the amino-oxo tautomer in the solid state . Although this compound is a pyrimidinone, the structural analysis techniques and tautomeric considerations are relevant to the study of pyridazinones as well.

Chemical Reactions Analysis

The reactivity of pyridazinone derivatives can be influenced by the substitution pattern on the pyridazinone ring. For example, the study of a new pyridazinone derivative characterized by spectroscopic studies and theoretical calculations revealed insights into its reactivity compared to other compounds . The intermolecular interactions and reactivity of these compounds can be crucial for their biological activity and are often a focus of chemical reactions analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The spectroscopic studies, including FT-IR, NMR, and mass spectrometry, provide detailed information about the functional groups present in the compounds and their chemical environment . Additionally, computational methods such as B3LYP/6-31G* calculations can predict the stability of different conformers and their vibrational frequencies, which are related to the physical properties of the compounds .

Scientific Research Applications

Novel Synthesis Methods and Chemical Reactions

A variety of 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones were synthesized from benzil monohydrazones, leading to new compounds with potential chemical applications. These compounds underwent further transformations, including conversion to 3-chloro derivatives and reaction with aromatic amines, showcasing the versatility of pyridazinones in chemical synthesis (Alonazy, Al-Hazimi, & Korraa, 2009).

Drug Discovery and Biological Activities

Research into pyridazinone derivatives has explored their potential in drug discovery, including the synthesis of novel compounds with anticancer activities. A series of pyridazinone derivatives containing the 1,3,4-thiadiazole moiety exhibited promising inhibitory activity against cancer cell lines, suggesting their utility in developing new anticancer agents (Qin et al., 2020).

Chemical Properties and Analysis

The lipophilicity of pyridazinone regioisomers was studied, revealing significant differences in the octanol/water partition coefficient (log P) between isomers. This research provides valuable insights into the structural and chemical properties of pyridazinone compounds, important for their application in pharmaceuticals and agrochemicals (Anwair et al., 2003).

Advanced Synthesis Techniques

Efficient methods for synthesizing pyridazinones, such as microwave-assisted conditions, have been developed. These techniques facilitate the creation of chitin synthesis inhibitors, highlighting the role of pyridazinones in agricultural applications (Cao et al., 2006).

Structural and Spectroscopic Studies

A new pyridazinone derivative was synthesized and characterized, providing detailed structural information through X-ray diffraction and spectroscopic analysis. This research enhances understanding of pyridazinone derivatives' molecular structures, aiding in the design of more effective chemical entities (Kalai et al., 2021).

properties

IUPAC Name

4-amino-2-ethylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-9-6(10)5(7)3-4-8-9/h3-4H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYADONKGVDHOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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